N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine
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Overview
Description
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 2,3-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanone, while reduction may produce N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanamine.
Scientific Research Applications
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use as an intermediate in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanamine
- N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanone
- N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanol
Uniqueness
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine is unique due to its specific structural features, such as the presence of both a piperazine ring and a dichlorophenyl group. These features may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-8-4-7-16(18(17)20)13-21-23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQIRZCACKYGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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